Cas no 17041-46-2 (ethyl 3-(4-hydroxyphenyl)prop-2-enoate)

ethyl 3-(4-hydroxyphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(2-hydroxyphenyl)acrylate

- P-HYDROXYL ETHYL CINNAMATE

- ETHYL COUMARATE

- Ethyl o-hydroxycinnamate

- 3-(2-Hydroxyphenyl)-2-propenoic acid ethyl ester

- ETHYL 4-COUMARATE

- ETHYL 4-HYDROXYCINNAMATE

- ETHYL P-HYDROXYCINNAMATE

- Ethyl 2-hydroxycinnamate

- ethyl 3-(4-hydroxyphenyl)prop-2-enoate

- SCHEMBL2391128

- ethylcoumarate

- (E)-3-(2-hydroxyphenyl)-acrylic acid ethyl ester

- ETHYL (2E)-3-(2-HYDROXYPHENYL)PROP-2-ENOATE

- 2-Hydroxyzimtsaeureethylester

- (E)-3-(2-Hydroxy-phenyl)-acrylic acid ethyl ester

- SMR002355623

- MLS003675178

- 17041-46-2

- ETHYL TRANS 2-HYDROXYCINNAMATE 97

- (E)-ethyl 2-hydroxycinnamate

- Propenoic acid, 3-(2-hydroxyphenyl)-, ethyl ester

- A882022

- 6236-62-0

- EN300-1453829

- Ethyl (2E)-3-(2-hydroxyphenyl)-2-propenoate #

- LCCK0059

- Ethyl trans-2-hydroxycinnamate, 97%

- AKOS015894016

- BCB03_000054

- Ethyl trans-2-hydroxycinnamate

- ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate

-

- インチ: InChI=1S/C11H12O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8,12H,2H2,1H3/b8-7+

- InChIKey: SRBYHEKXHQYMRN-BQYQJAHWSA-N

- ほほえんだ: OC1C=CC=CC=1/C=C/C(OCC)=O

計算された属性

- せいみつぶんしりょう: 192.07900

- どういたいしつりょう: 192.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 密度みつど: 1.162

- ゆうかいてん: 87 ºC

- ふってん: 322 ºC

- フラッシュポイント: 137 ºC

- 屈折率: 1.4600 (estimate)

- PSA: 46.53000

- LogP: 1.96850

ethyl 3-(4-hydroxyphenyl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB149087-1 g |

Ethyl coumarate; . |

17041-46-2 | 1g |

€93.00 | 2023-02-05 | ||

| abcr | AB149087-5 g |

Ethyl coumarate; . |

17041-46-2 | 5g |

€168.30 | 2023-02-05 | ||

| abcr | AB149087-250 mg |

Ethyl coumarate; . |

17041-46-2 | 250MG |

€72.60 | 2023-02-05 | ||

| Enamine | EN300-1453816-1000mg |

ethyl 3-(4-hydroxyphenyl)prop-2-enoate |

17041-46-2 | 1000mg |

$671.0 | 2023-09-29 | ||

| Enamine | EN300-1453816-0.05g |

ethyl 3-(4-hydroxyphenyl)prop-2-enoate |

17041-46-2 | 0.05g |

$563.0 | 2023-06-06 | ||

| Enamine | EN300-1453816-2.5g |

ethyl 3-(4-hydroxyphenyl)prop-2-enoate |

17041-46-2 | 2.5g |

$1315.0 | 2023-06-06 | ||

| Enamine | EN300-1453816-250mg |

ethyl 3-(4-hydroxyphenyl)prop-2-enoate |

17041-46-2 | 250mg |

$617.0 | 2023-09-29 | ||

| Enamine | EN300-1453816-0.1g |

ethyl 3-(4-hydroxyphenyl)prop-2-enoate |

17041-46-2 | 0.1g |

$591.0 | 2023-06-06 | ||

| Crysdot LLC | CD12134141-5g |

Ethyl 3-(2-hydroxyphenyl)acrylate |

17041-46-2 | 97% | 5g |

$855 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1244778-5g |

ETHYL COUMARATE |

17041-46-2 | 98%(GC) | 5g |

$1590 | 2023-09-04 |

ethyl 3-(4-hydroxyphenyl)prop-2-enoate 関連文献

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

ethyl 3-(4-hydroxyphenyl)prop-2-enoateに関する追加情報

Professional Introduction to Ethyl 3-(4-hydroxyphenyl)prop-2-enoate (CAS No. 17041-46-2)

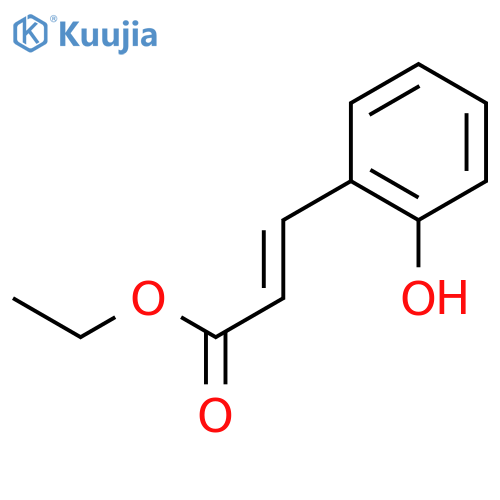

Ethyl 3-(4-hydroxyphenyl)prop-2-enoate, a compound with the chemical formula C10H10O3, is a significant molecule in the field of chemical and pharmaceutical research. This compound, identified by its CAS number CAS No. 17041-46-2, has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of ethyl 3-(4-hydroxyphenyl)prop-2-enoate consists of a prop-2-enoate ester moiety attached to a 4-hydroxyphenyl group. This arrangement contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry. The presence of both hydroxyl and ester functional groups provides multiple sites for chemical modification, enabling the synthesis of more complex derivatives with tailored properties.

In recent years, ethyl 3-(4-hydroxyphenyl)prop-2-enoate has been studied for its potential role in pharmaceutical applications. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery programs. Specifically, the hydroxyl group can participate in hydrogen bonding interactions, while the ester group can undergo hydrolysis or other transformations to yield bioactive molecules.

One of the most promising areas of research involving ethyl 3-(4-hydroxyphenyl)prop-2-enoate is its application in the development of novel therapeutic agents. Studies have indicated that compounds with similar structural motifs may exhibit anti-inflammatory, antioxidant, or antimicrobial properties. These findings have spurred interest in exploring the pharmacological potential of ethyl 3-(4-hydroxyphenyl)prop-2-enoate and its derivatives.

The synthesis of ethyl 3-(4-hydroxyphenyl)prop-2-enoate can be achieved through various chemical pathways. One common method involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid using ethanol in the presence of an acid catalyst. This reaction is straightforward and yields the desired product with high efficiency. Alternative synthetic routes include condensation reactions or palladium-catalyzed cross-coupling processes, which may be employed depending on the specific requirements of the study.

Recent advancements in computational chemistry have also contributed to a deeper understanding of ethyl 3-(4-hydroxyphenyl)prop-2-enoate. Molecular modeling studies have revealed insights into its binding interactions with potential biological targets. These simulations have helped researchers predict the compound's behavior in biological systems and guide the design of more effective derivatives.

The chemical reactivity of ethyl 3-(4-hydroxyphenyl)prop-2-enoate makes it a versatile building block for organic synthesis. Its ability to undergo various transformations allows for the creation of diverse molecular architectures, which can be explored for their pharmacological activity. For instance, functionalization of the hydroxyl group can lead to ether or sugar derivatives, while modifications of the ester moiety may result in amides or other bioactive compounds.

In conclusion, ethyl 3-(4-hydroxyphenyl)prop-2-enoate (CAS No. 17041-46-2) is a compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. Ongoing studies continue to uncover new applications and insights into this molecule, reinforcing its importance in the chemical and pharmaceutical industries.

17041-46-2 (ethyl 3-(4-hydroxyphenyl)prop-2-enoate) 関連製品

- 50636-22-1(2-Propenoic acid,3-(2-ethoxyphenyl)-, ethyl ester)

- 7362-39-2((E)-Ethyl 3-(4-hydroxyphenyl)acrylate)

- 115610-30-5(2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-3-phenyl-2-propenyl ester,(2E)-)

- 67827-53-6(Ethyl 2,4,6-Trimethoxycinnamate)

- 6236-62-0(ETHYL TRANS 2-HYDROXYCINNAMATE 97)

- 2979-06-8(Ethyl 4-coumarate)

- 38956-79-5(3-Hydrazinyl-6-methylpyridazine)

- 2567502-37-6(7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid)

- 1260672-44-3(5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid)

- 2138396-31-1(6-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboxylic acid)